molecular formula C10H22N2O B13322802 1-[1-(2-Methoxyethyl)piperidin-3-yl]ethan-1-amine

1-[1-(2-Methoxyethyl)piperidin-3-yl]ethan-1-amine

Cat. No.: B13322802
M. Wt: 186.29 g/mol
InChI Key: FONBDIUFZYWWLH-UHFFFAOYSA-N
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Description

1-[1-(2-Methoxyethyl)piperidin-3-yl]ethan-1-amine is a chemical compound with the molecular formula C10H22N2O. It is a piperidine derivative, which is a class of compounds known for their diverse applications in medicinal chemistry and organic synthesis . This compound is characterized by the presence of a piperidine ring substituted with a methoxyethyl group and an ethanamine moiety.

Preparation Methods

The synthesis of 1-[1-(2-Methoxyethyl)piperidin-3-yl]ethan-1-amine typically involves the following steps:

Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity of the final product.

Chemical Reactions Analysis

1-[1-(2-Methoxyethyl)piperidin-3-yl]ethan-1-amine undergoes various chemical reactions, including:

The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

1-[1-(2-Methoxyethyl)piperidin-3-yl]ethan-1-amine has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules, particularly in the development of heterocyclic compounds.

    Biology: The compound is studied for its potential biological activities, including its interaction with various biological targets.

    Medicine: Research is ongoing to explore its potential therapeutic applications, such as its role in the development of new pharmaceuticals.

    Industry: It is utilized in the production of specialty chemicals and intermediates for various industrial processes.

Mechanism of Action

The mechanism of action of 1-[1-(2-Methoxyethyl)piperidin-3-yl]ethan-1-amine involves its interaction with specific molecular targets. The compound may act as a ligand for certain receptors or enzymes, modulating their activity and triggering downstream signaling pathways. Detailed studies are required to elucidate the exact molecular targets and pathways involved .

Comparison with Similar Compounds

1-[1-(2-Methoxyethyl)piperidin-3-yl]ethan-1-amine can be compared with other piperidine derivatives such as:

Biological Activity

1-[1-(2-Methoxyethyl)piperidin-3-yl]ethan-1-amine, a piperidine derivative, has garnered attention in pharmacological research due to its potential biological activities. This compound's structure, comprising a piperidine ring with a methoxyethyl substituent, suggests it may interact with various biological targets, influencing multiple pathways.

The mechanism of action of this compound is primarily attributed to its interaction with specific receptors and enzymes. Piperidine derivatives are known for their ability to modulate neurotransmitter systems and have been studied for their roles in neuropharmacology. Research indicates that compounds containing piperidine can act as antagonists or agonists at various receptor sites, including dopamine and serotonin receptors, which are crucial in treating neurological disorders such as depression and schizophrenia .

Pharmacological Properties

Recent studies have highlighted the following biological activities associated with this compound:

  • Antimicrobial Activity : Preliminary assessments suggest that this compound may exhibit antimicrobial properties, potentially inhibiting the growth of certain bacterial strains. This aligns with findings from similar piperidine derivatives that have shown efficacy against Gram-positive and Gram-negative bacteria .
  • Anti-inflammatory Effects : Research indicates that piperidine derivatives can reduce inflammation markers, suggesting potential applications in treating inflammatory diseases. The compound's ability to modulate cytokine release has been noted in various studies .

Case Studies

  • Neuropharmacological Studies : A study evaluating the effects of piperidine derivatives on neurodegenerative diseases reported that compounds similar to this compound showed promise as A2A adenosine receptor antagonists, which could be beneficial in conditions like Parkinson's disease and Alzheimer's disease .
  • Anticancer Research : In vitro studies have demonstrated that certain piperidine derivatives can induce apoptosis in cancer cell lines, such as K562 cells. The mechanism involves activation of caspases, which are crucial for programmed cell death . This suggests that this compound may also possess anticancer properties.

Table 1: Biological Activities of this compound

Activity TypeObserved EffectReference
AntimicrobialInhibition of bacterial growth
Anti-inflammatoryReduced cytokine levels
NeuroprotectivePotential A2A receptor antagonism
AnticancerInduction of apoptosis in K562 cells

Research Findings

The exploration of this compound is still evolving, with ongoing research focusing on its structure-activity relationship (SAR). Understanding how modifications to the piperidine ring influence biological activity will be crucial for developing more effective therapeutic agents.

Current findings suggest that the introduction of specific substituents can enhance receptor affinity and selectivity, highlighting the importance of chemical modifications in drug design . Furthermore, the compound's low cytotoxicity profile observed in preliminary studies suggests a favorable safety margin for potential therapeutic applications.

Properties

Molecular Formula

C10H22N2O

Molecular Weight

186.29 g/mol

IUPAC Name

1-[1-(2-methoxyethyl)piperidin-3-yl]ethanamine

InChI

InChI=1S/C10H22N2O/c1-9(11)10-4-3-5-12(8-10)6-7-13-2/h9-10H,3-8,11H2,1-2H3

InChI Key

FONBDIUFZYWWLH-UHFFFAOYSA-N

Canonical SMILES

CC(C1CCCN(C1)CCOC)N

Origin of Product

United States

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